2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid
Description
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is a fluorinated pyridine derivative characterized by a dimethylamino substituent at the 6-position of the pyridine ring and a difluoroacetic acid moiety at the 2-position. This compound combines electron-donating (dimethylamino) and electron-withdrawing (difluoroacetate) groups, which confer unique electronic and steric properties. Such structural features are critical in medicinal chemistry, where pyridine derivatives are often used as intermediates for bioactive molecules or enzyme inhibitors .
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2)7-4-3-6(5-12-7)9(10,11)8(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RMYCDJDTFIROST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron Effects: The dimethylamino group (-N(CH₃)₂) in the target compound is strongly electron-donating, enhancing the basicity of the pyridine nitrogen compared to electron-withdrawing groups like -Cl or -CF₃ in analogues . This increases solubility in polar solvents and may improve binding to biological targets.
- Steric Hindrance: The difluoroacetic acid group (-CF₂COOH) introduces steric bulk and acidity (predicted pKa ~1.5–2.5) similar to trifluoroacetic acid derivatives, enhancing metabolic stability compared to non-fluorinated analogues .
- Biological Relevance: Compounds with trifluoromethyl groups (e.g., ) are common in agrochemicals and pharmaceuticals due to their lipophilicity and resistance to oxidation, whereas the dimethylamino group in the target compound may facilitate hydrogen bonding in enzyme active sites .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated via substituent contribution methods.
Analysis :
- The target compound exhibits moderate lipophilicity (LogP ~1.2–1.5), balancing membrane permeability and aqueous solubility better than the highly lipophilic trifluoromethyl analogue (LogP ~2.8–3.1) .
- The methoxy-substituted analogue shows higher aqueous solubility due to its polar -OCH₃ group, but lower metabolic stability compared to fluorinated derivatives.
Biological Activity
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid (CAS Number: 70320-26-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dimethylamino group and difluoroacetic acid moiety. Its molecular formula is , with a molecular weight of approximately 221.176 g/mol. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.176 g/mol |
| LogP | 2.3317 |
| PSA (Polar Surface Area) | 50.19 Ų |
Research indicates that 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid exhibits significant biological activity through various mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit key RTKs such as VEGFR-2 and PDGFR-β, which are implicated in cancer progression and angiogenesis .
- Antitumor Activity : In vitro studies have demonstrated that this compound can effectively induce apoptosis in cancer cell lines, including MCF-7 and A549 cells, showcasing its potential as an anticancer agent .
- Tubulin Depolymerization : The compound also exhibits activity against tubulin, which is crucial for cell division, thereby contributing to its antitumor effects .
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of several pyridine derivatives, including 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid. The compound showed significant growth inhibition in xenograft models of breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity .
Study 2: Mechanistic Insights
Another study investigated the molecular interactions between the compound and its target proteins using computational docking approaches. The binding affinity was calculated to be comparable to established inhibitors like sunitinib, suggesting that the compound may serve as a lead for further drug development targeting RTKs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
